(E)-4-(piperidin-1-yl)but-2-enoic acid

EGFR inhibitor synthesis Stereoselective synthesis Pharmaceutical intermediate

As the definitive (E)-stereoisomer, this compound is essential for synthesizing Dacomitinib (Vizimpro®), an FDA-approved EGFR TKI for NSCLC. The (E)-configuration is pharmacologically mandatory; (Z)-isomer (CAS 2190488-62-9), morpholino, and pyrrolidine analogs exhibit altered target interactions. For large-scale API manufacturing, procure the HCl salt (CAS 197892-69-6) for superior solubility and handling. For analytical QC and ANDA submissions, use as Dacomitinib Impurity 4—supplied with full characterization data (NMR, HPLC, GC, MS, IR) compliant with regulatory guidelines. Free acid suited for medicinal chemistry and kinase fragment screening.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 768341-84-0
Cat. No. B3153924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(piperidin-1-yl)but-2-enoic acid
CAS768341-84-0
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=CC(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)5-4-8-10-6-2-1-3-7-10/h4-5H,1-3,6-8H2,(H,11,12)/b5-4+
InChIKeyNFZOHOJPYXFOQW-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-(Piperidin-1-yl)but-2-enoic Acid (CAS 768341-84-0): Key Intermediate for Dacomitinib Synthesis and Analytical Reference Standard


(E)-4-(Piperidin-1-yl)but-2-enoic acid (CAS 768341-84-0) is an α,β-unsaturated carboxylic acid derivative featuring a piperidine ring linked to a butenoic acid backbone. This compound is fundamentally defined by its (E)-stereochemistry and serves as a critical intermediate in the synthesis of the FDA-approved EGFR tyrosine kinase inhibitor dacomitinib (Vizimpro®) for non-small cell lung cancer [1][2]. It is also designated as Dacomitinib Impurity 4 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications [3]. The compound has the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol .

Why Generic Substitution Fails for (E)-4-(Piperidin-1-yl)but-2-enoic Acid (CAS 768341-84-0) in Regulated Pharmaceutical Applications


The selection of (E)-4-(piperidin-1-yl)but-2-enoic acid over its structural analogs cannot be based on chemical similarity alone, as the (E)-stereochemistry is essential for the intended pharmacological and analytical functions. The (Z)-isomer (CAS 2190488-62-9) exhibits different geometric configuration that would result in distinct spatial interactions with molecular targets . The morpholino analog ((E)-4-morpholinobut-2-enoic acid, CAS 1323199-72-9) possesses altered hydrogen-bonding capacity and basicity (pKa ~6.9 vs. ~9.8 for piperidine), fundamentally changing its reactivity profile . The pyrrolidine analog ((E)-4-(pyrrolidin-1-yl)but-2-enoic acid, CAS 848185-03-5) introduces a five-membered ring with different conformational constraints and steric parameters . Most critically, the hydrochloride salt form (CAS 197892-69-6) offers distinct advantages in solubility and handling for synthetic applications, making it the preferred form for dacomitinib intermediate procurement .

Quantitative Differentiation Evidence for (E)-4-(Piperidin-1-yl)but-2-enoic Acid (CAS 768341-84-0) vs. Structural Analogs


Stereochemical Purity: (E)-Isomer Specificity in Dacomitinib Synthesis vs. (Z)-Isomer

The (E)-stereochemistry of 4-(piperidin-1-yl)but-2-enoic acid is not a cosmetic distinction but a functional requirement. The dacomitinib synthesis pathway specifically utilizes the (E)-isomer; the (Z)-isomer (CAS 2190488-62-9) would yield a geometrically distinct intermediate that cannot proceed through the same reaction coordinate to the final API [1]. This stereochemical requirement is analogous to the established structure-activity relationships in EGFR inhibitors where trans (E) configuration is essential for proper orientation of the Michael acceptor moiety [2].

EGFR inhibitor synthesis Stereoselective synthesis Pharmaceutical intermediate

Synthetic Yield Benchmark: Improved Three-Step Synthesis of (E)-4-(Piperidin-1-yl)but-2-enoic Acid Hydrochloride

A 2025 study reported an improved three-step synthesis of (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (LT-03) starting from crotonic acid, achieving an isolated yield of 78.9% for the free acid (LT-02) and 97.9% for the hydrochloride salt formation [1]. This represents a measurable improvement over earlier methods relying on crotonate esters, and the use of readily available crotonic acid reduces raw material costs compared to syntheses starting from methyl 4-bromocrotonate [2].

Process chemistry Synthetic methodology Reaction yield optimization

Regulatory Reference Standard Compliance: Dacomitinib Impurity 4 Characterization

(E)-4-(Piperidin-1-yl)but-2-enoic acid is designated as Dacomitinib Impurity 4 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) [1]. In contrast, generic (E)-4-(piperidin-1-yl)but-2-enoic acid from non-specialized chemical suppliers typically lacks the full Certificate of Analysis (CoA) with impurity profiling, NMR, HPLC, and GC data required for regulatory submissions .

Analytical method validation Regulatory compliance Quality control

Hydrochloride Salt Form Advantage: Solubility and Handling for Large-Scale Synthesis

The hydrochloride salt of (E)-4-(piperidin-1-yl)but-2-enoic acid (CAS 197892-69-6) is the preferred form for procurement when this compound is used as a synthetic intermediate. The free base (CAS 768341-84-0) is a solid with limited aqueous solubility, whereas the hydrochloride salt exhibits enhanced solubility in polar solvents and improved handling characteristics for large-scale reactions . The improved three-step synthesis achieved 97.9% yield for the hydrochloride salt formation step, demonstrating the efficiency of this form in process chemistry [1].

Process development Salt selection Scale-up chemistry

Optimal Research and Industrial Application Scenarios for (E)-4-(Piperidin-1-yl)but-2-enoic Acid (CAS 768341-84-0)


Pharmaceutical Manufacturing: Dacomitinib API Synthesis Intermediate

For pharmaceutical manufacturers producing dacomitinib (Vizimpro®) for the treatment of metastatic non-small cell lung cancer, (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride is a critical intermediate. The improved three-step synthesis from crotonic acid achieves 78.9% yield for the free acid and 97.9% yield for hydrochloride salt formation, offering a cost-effective route using readily available starting materials [1]. Procurement of the hydrochloride salt (CAS 197892-69-6) is recommended for large-scale campaigns due to superior handling properties .

Analytical Quality Control: Dacomitinib Impurity Reference Standard

In pharmaceutical quality control laboratories developing or validating analytical methods for dacomitinib drug substance or drug product, (E)-4-(piperidin-1-yl)but-2-enoic acid serves as Dacomitinib Impurity 4. Procuring this compound from specialized reference standard suppliers ensures receipt of a fully characterized material with comprehensive documentation (NMR, HPLC, GC, MS, IR) compliant with ANDA regulatory requirements [2]. This eliminates the need for in-house characterization and accelerates method validation timelines.

Process Chemistry Research: Optimization of α,β-Unsaturated Carboxylic Acid Syntheses

Academic and industrial process chemistry groups investigating novel synthetic methodologies for α,β-unsaturated carboxylic acid derivatives can utilize (E)-4-(piperidin-1-yl)but-2-enoic acid as a model substrate. The reported three-step synthesis from crotonic acid via bromination and N-alkylation provides a benchmark yield (78.9%) for comparative studies with alternative routes using different amine nucleophiles or Michael acceptors [1].

Medicinal Chemistry: Fragment-Based Library Synthesis

Medicinal chemistry groups synthesizing fragment libraries for screening against kinase targets or other enzyme classes may employ (E)-4-(piperidin-1-yl)but-2-enoic acid as a building block. The α,β-unsaturated carboxylic acid moiety serves as a Michael acceptor, while the piperidine ring provides a basic amine handle for further derivatization. Procurement of the free acid (CAS 768341-84-0) is appropriate for small-scale medicinal chemistry applications .

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